Valopicitabine

Vue d'ensemble

Description

Valopicitabine est un médicament antiviral développé principalement pour le traitement de l'hépatite C. C'est un promédicament qui est converti à l'intérieur du corps en sa forme active, le triphosphate de 2’-C-méthylcytidine. Ce composé agit comme un inhibiteur de la ARN polymérase dépendante de l'ARN, bloquant la réplication du virus de l'hépatite C .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Valopicitabine est synthétisée par estérification de la 2’-C-méthylcytidine avec la valine. La réaction implique l'utilisation de groupes protecteurs pour assurer une estérification sélective et une déprotection ultérieure pour obtenir le produit final. Les conditions réactionnelles incluent généralement l'utilisation d'un catalyseur acide et d'un solvant organique .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela inclut un contrôle précis de la température, du pH et du temps de réaction. Le produit final est purifié à l'aide de techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Bond

Valopicitabine’s structure includes a labile ester bond linking 2’-C-methylcytidine to L-valine. This bond undergoes hydrolysis in physiological conditions, releasing the active nucleoside analog 2’-C-methylcytidine.

Key Characteristics:

-

Conditions :

-

Products :

Table 1: Hydrolysis Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Rate of Hydrolysis | Faster in acidic media (pH < 4) | |

| Enzymatic Catalysts | Carboxylesterases in liver and plasma | |

| Bioavailability | 80–90% conversion efficiency in vivo |

Phosphorylation to Active Triphosphate

The hydrolyzed product, 2’-C-methylcytidine, undergoes sequential phosphorylation intracellularly to form the pharmacologically active 2’-C-methylcytidine triphosphate.

Mechanistic Insights:

-

Reaction Pathway :

-

Role in Antiviral Activity :

Table 2: Phosphorylation Kinetics

| Parameter | Details | Source |

|---|---|---|

| Enzymes Involved | Deoxycytidine kinase, NMP kinases | |

| Triphosphate Half-Life | 9–15 hours (prolonged intracellular retention) | |

| Inhibition Constant (Ki) | 0.5–1.2 µM against HCV RdRp |

Degradation and Stability

This compound exhibits limited stability under extreme conditions, with degradation pathways identified during formulation studies:

Degradation Pathways:

-

Thermal Degradation :

-

Oxidative Stress :

Table 3: Stability Profile

| Condition | Degradation Products | Source |

|---|---|---|

| Acidic (pH 1.2) | 2’-C-methylcytidine, valine | |

| Alkaline (pH 9.0) | 2’-C-methylcytidine, valine lactone | |

| UV Light Exposure | Photodegradation (≤5% over 24 hours) |

Comparative Reactivity with Analogues

This compound’s ester bond hydrolysis distinguishes it from non-prodrug nucleoside analogs like sofosbuvir:

Table 4: Reaction Comparison with Sofosbuvir

| Parameter | This compound | Sofosbuvir |

|---|---|---|

| Prodrug Activation | Ester hydrolysis | Phosphoramidate cleavage |

| Active Metabolite | 2’-C-methylcytidine triphosphate | GS-461107 triphosphate |

| Enzymatic Dependence | Esterases | Cathepsin A, carboxylesterases |

Synthetic Routes and Byproducts

This compound is synthesized via esterification of 2’-C-methylcytidine with L-valine, employing protecting groups (e.g., benzoyl) to ensure regioselectivity :

Applications De Recherche Scientifique

Hepatitis C Treatment

Valopicitabine has been extensively studied in combination with other antiviral agents such as pegylated interferon and ribavirin. The following table summarizes key clinical trials and their findings:

Pharmacokinetics and Safety Profile

This compound has shown a favorable pharmacokinetic profile, characterized by improved oral bioavailability compared to its parent compound, 2'-C-methylcytidine. Key findings include:

- Bioavailability : Enhanced absorption leading to effective plasma concentrations.

- Safety : Generally well-tolerated with minimal serious adverse events reported during trials .

Case Study 1: Efficacy in Treatment-Naive Patients

In a phase IIa clinical trial, this compound was administered to treatment-naive patients infected with HCV genotype 1. After 24 weeks, significant reductions in viral load were observed, with many patients achieving undetectable levels of HCV RNA . This study illustrated the potential of this compound to serve as an effective first-line treatment option.

Case Study 2: Triple Therapy Regimen

A combination therapy involving this compound, pegylated interferon, and ribavirin demonstrated superior efficacy compared to traditional dual therapy. In one study, 72% of patients achieved sustained virologic response after 12 weeks of treatment . This highlights the compound's potential role in enhancing treatment outcomes for difficult-to-treat patient populations.

Mécanisme D'action

Valopicitabine is converted into 2’-C-methylcytidine inside the body. This metabolite is then phosphorylated into its active triphosphate form, which inhibits viral RNA chain elongation and RNA-dependent RNA polymerase activity. This inhibition blocks the production of viral RNA, thereby preventing viral replication .

Comparaison Avec Des Composés Similaires

Composés similaires

2’-C-méthylcytidine : Le composé parent de la valopicitabine, également un inhibiteur de la polymérase de l'ARN.

Unicité

This compound est unique en raison de sa nature de promédicament, ce qui permet une meilleure biodisponibilité et une administration ciblée du métabolite actif. Son estérification spécifique avec la valine améliore sa stabilité et son absorption par rapport à son composé parent .

Activité Biologique

Valopicitabine, also known as NM283, is a prodrug of the nucleoside analog 2'-C-methylcytidine, primarily developed for the treatment of hepatitis C virus (HCV) infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, particularly in combination therapies. This article delves into the compound's biological activity, supported by data tables and relevant studies.

This compound exerts its antiviral effects through several mechanisms:

- Conversion to Active Form : Upon administration, this compound is converted to 2'-C-methylcytidine, which is then phosphorylated to its active triphosphate form. This active metabolite inhibits viral RNA chain elongation and RNA-dependent RNA polymerase (RdRp) activity, effectively blocking HCV replication .

- Pan-Genotypic Activity : Research indicates that 2'-C-methylcytidine inhibits RdRp activity across all six major HCV genotypes, demonstrating a broad-spectrum antiviral capability .

- Host Interaction : this compound may also interact with host cellular proteins involved in lipid metabolism and immune response regulation. For instance, it alters lipid metabolism by interacting with hepatocellular proteins and may influence transcription factors related to inflammatory responses .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has low oral bioavailability; thus, it is often administered in combination with other agents like pegylated interferon. The compound's pharmacokinetics are crucial for optimizing dosing strategies to enhance therapeutic outcomes while minimizing adverse effects .

Clinical Efficacy

This compound has been evaluated in various clinical trials, particularly focusing on its efficacy in combination with pegylated interferon for treatment-naive patients with HCV genotype 1.

Key Findings from Clinical Trials

The data indicates that lower doses of this compound (200 mg) resulted in comparable HCV RNA clearance rates while exhibiting fewer gastrointestinal side effects than higher doses (800 mg). Notably, the study reported no significant hematologic toxicity associated with the lower dose regimen .

Case Studies

- Study on Treatment-Naive Patients : A cohort study involving treatment-naive patients demonstrated that this compound combined with pegylated interferon resulted in a sustained virologic response (SVR) rate comparable to standard therapies but with improved tolerability .

- Resistance Mutations : Research identified the S282T mutation as a signature for resistance to this compound. This mutation was observed in patients experiencing viral breakthrough during treatment, highlighting the importance of monitoring for resistance in clinical settings .

Propriétés

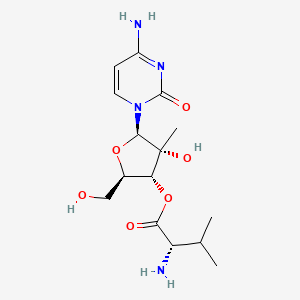

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRCRTJYMVTEFS-ICGCPXGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214011 | |

| Record name | Valopicitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640281-90-9 | |

| Record name | Valopicitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640281-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valopicitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640281909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valopicitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valopicitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALOPICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2T0B5G94M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.